molecular formula C12H21NO2 B053175 Valproyl-2-pyrrolidinone CAS No. 120425-64-1

Valproyl-2-pyrrolidinone

Cat. No.: B053175
CAS No.: 120425-64-1
M. Wt: 211.3 g/mol
InChI Key: INUYHJPEPBJSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Valproyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Valproyl-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Valproyl-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:

This compound is unique due to its structural similarity to valproic acid, which imparts potential anticonvulsant properties .

Properties

IUPAC Name

1-(2-propylpentanoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-6-10(7-4-2)12(15)13-9-5-8-11(13)14/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUYHJPEPBJSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152858
Record name Valproyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120425-64-1
Record name Valproyl-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120425641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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